2-(3-methoxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide
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Overview
Description
2-(3-methoxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenoxy group and a methylpyridinyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The starting material, 3-methoxyphenol, is reacted with an appropriate halogenating agent to form 3-methoxyphenoxy halide.
Formation of the Methylpyridinyl Intermediate: 6-methylpyridine is reacted with an appropriate halogenating agent to form 6-methylpyridinyl halide.
Coupling Reaction: The two intermediates are then coupled using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorine (Cl2).
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide.
Reduction: Formation of 2-(3-methoxyphen
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(3-methoxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-11-5-3-8-14(16-11)17-15(18)10-20-13-7-4-6-12(9-13)19-2/h3-9H,10H2,1-2H3,(H,16,17,18) |
InChI Key |
LZHLPKHWIGSXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC=CC(=C2)OC |
Origin of Product |
United States |
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